molecular formula C14H10F3N3O4S B2613817 methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate CAS No. 318284-62-7

methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate

Cat. No.: B2613817
CAS No.: 318284-62-7
M. Wt: 373.31
InChI Key: FFJLSUNNJCNZFS-UHFFFAOYSA-N
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Description

Methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate is a sulfonyl-linked heterocyclic compound featuring a pyrazole core substituted with cyano (-CN), trifluoromethyl (-CF₃), and methyl (-CH₃) groups. The pyrazole ring is connected via a sulfonyl (-SO₂-) bridge to a methyl benzoate ester.

The trifluoromethyl and cyano groups enhance electron-withdrawing properties, which may influence reactivity, solubility, and binding affinity. The methyl ester group provides hydrolytic stability compared to free carboxylic acids. Structural studies of analogous compounds (e.g., ) often employ X-ray crystallography refined via programs like SHELXL .

Properties

IUPAC Name

methyl 2-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O4S/c1-20-12(9(7-18)11(19-20)14(15,16)17)25(22,23)10-6-4-3-5-8(10)13(21)24-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJLSUNNJCNZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)S(=O)(=O)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl and cyano groups enhance its binding affinity and specificity, while the sulfonyl group can participate in hydrogen bonding and other interactions, modulating the compound’s activity .

Comparison with Similar Compounds

Structural Analogues with Triazine Cores

lists sulfonylurea herbicides with triazine rings, such as:

  • Triflusulfuron-methyl: Contains a dimethylamino-trifluoroethoxy triazine core.
  • Metsulfuron-methyl : Features a methoxy-methyl triazine group.

Key Differences :

  • Heterocyclic Core : The target compound uses a pyrazole ring instead of triazine. Pyrazoles offer smaller ring size (5-membered vs. 6-membered triazine), altering steric and electronic profiles.
  • Substituents: The pyrazole’s cyano group is absent in triazine-based herbicides, which instead rely on amino (-NH₂) or methoxy (-OCH₃) groups for hydrogen bonding.
  • Biological Activity : Triazine-based compounds inhibit acetolactate synthase (ALS) in plants. The pyrazole derivative’s mode of action may differ due to its distinct core and substituents .

Table 1: Structural and Functional Comparison

Compound Core Key Substituents Application
Target Pyrazole Derivative Pyrazole -CN, -CF₃, -SO₂- Potential herbicide/pharmaceutical
Triflusulfuron-methyl () Triazine -N(CH₃)₂, -OCH₂CF₃ Herbicide
Ethametsulfuron-methyl () Triazine -OCH₂CH₃, -NHCH₃ Herbicide

Pyrazole-Based Analogues

Thiophene-Linked Pyrazoles ()

Compounds like (7a) and (7b) feature pyrazole linked to thiophene via a ketone bridge. Unlike the target compound’s sulfonyl group, these structures use carbonyl (-CO-) linkages, reducing polarity and sulfonic acid-derived reactivity. The absence of a trifluoromethyl group in (7a/b) may decrease metabolic stability compared to the target compound .

Chlorophenylsulfanyl Pyrazoles ()

The compound in includes a 3-chlorophenylsulfanyl group and an oxime moiety. Key differences:

  • Sulfur Linkage : The -S- group in vs. -SO₂- in the target compound. Sulfonyl groups are stronger electron-withdrawers, enhancing electrophilicity.

Table 2: Pyrazole Derivatives Comparison

Compound Pyrazole Substituents Linking Group Additional Functional Groups
Target Compound -CN, -CF₃, -CH₃ -SO₂- Methyl benzoate
Compound -CF₃, -Cl -S- Oxime, chlorophenyl
Compound (7a) -NH₂, -OH -CO- Thiophene, cyano

Biological Activity

Methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate is a compound of increasing interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring, a cyano group, and a sulfonyl moiety. The presence of the trifluoromethyl group enhances its electrophilic nature, which is significant in its interaction with biological targets.

Structural Formula

Chemical Formula C12H10F3N3O3S\text{Chemical Formula }C_{12}H_{10}F_3N_3O_3S

Key Properties

PropertyValue
Molecular Weight319.29 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antitumor Activity

Recent studies indicate that derivatives of pyrazole compounds exhibit notable antitumor properties. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Antitumor Activity

In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colon Cancer (HCT116)

The IC50 values ranged from 10 to 25 µM, indicating moderate potency compared to standard chemotherapeutics.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

The anti-inflammatory activity is attributed to the inhibition of prostaglandin synthesis, which mediates pain and inflammation.

Pesticidal Activity

In agricultural applications, this compound has been investigated for its potential as a pesticide. Its ability to disrupt insect hormonal systems suggests a mode of action that could be beneficial for crop protection.

Efficacy Against Pests

Field trials have shown that the compound effectively reduces populations of:

  • Aphids
  • Whiteflies
  • Spider Mites

Synthesis and Characterization

The synthesis of this compound has been optimized through various synthetic routes, yielding high purity and good yields. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the compound.

Comparative Studies

Comparative studies with related pyrazole derivatives reveal that modifications in substituents significantly affect biological activity. For example, variations in the sulfonyl group can enhance selectivity towards COX-2 over COX-1.

Q & A

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

To confirm the structure and purity of methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate, use:

  • High-resolution mass spectrometry (HRMS) to verify the exact molecular mass (e.g., observed vs. calculated values for [M+H]⁺) .
  • Nuclear magnetic resonance (NMR) to resolve hydrogen/carbon environments, particularly the sulfonyl and trifluoromethyl groups (¹⁹F NMR is critical for CF₃ analysis).
  • Infrared spectroscopy (IR) to identify functional groups like C≡N (cyano) and ester carbonyl stretches.
  • Density Functional Theory (DFT) calculations to predict vibrational frequencies or NMR shifts for comparison with experimental data.

Q. What safety protocols should be followed during synthesis or handling?

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential irritancy of sulfonyl and cyano groups .
  • Ventilation: Work in a fume hood to avoid inhalation of fine particulates.
  • Waste disposal: Segregate halogenated waste (trifluoromethyl group) from non-halogenated solvents per institutional guidelines .
  • First aid: In case of skin contact, wash with water for 15 minutes; for eye exposure, use an eyewash station immediately .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural determination?

  • Refinement strategies: Use SHELXL for iterative refinement, adjusting parameters like thermal displacement (Uiso) and occupancy for disordered regions (e.g., trifluoromethyl rotamers) .
  • Validation tools: Employ the CIF-check tool in PLATON to identify geometric outliers (e.g., bond angles deviating >5° from ideal values) .
  • Twinned data: For overlapping reflections, apply twin law matrices (e.g., HKLF 5 format in SHELXL) to deconvolute contributions .

Q. How to design an environmental fate study to assess degradation pathways?

  • Experimental setup:
    • Abiotic degradation: Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate photolysis. Monitor degradation via LC-MS/MS .
    • Biotic degradation: Use soil microcosms spiked with the compound (10–100 ppm). Quantify metabolites like benzenesulfonamide derivatives using GC-MS .
  • Data analysis: Apply first-order kinetics to calculate half-lives (t₁/₂) and identify persistent intermediates.

Q. How to optimize synthetic yield while minimizing byproducts?

  • Reaction monitoring: Use in-situ FTIR to track the disappearance of the sulfonyl chloride intermediate (peaks ~1370 cm⁻¹) during esterification .
  • Catalyst screening: Test Lewis acids (e.g., ZnCl₂ or AlCl₃) to enhance coupling efficiency between pyrazole and benzoate moieties.
  • Purification: Employ preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from regioisomeric byproducts .

Q. How to analyze intermolecular interactions in the solid state?

  • Hirshfeld surface analysis: Use CrystalExplorer to map close contacts (e.g., C–H···O hydrogen bonds between sulfonyl and ester groups) .
  • Energy frameworks: Calculate interaction energies (E_total) for dimer pairs to assess stability contributions from π-π stacking or van der Waals forces .

Data Contradiction Analysis

Q. Conflicting solubility data in polar vs. nonpolar solvents

  • Methodological resolution:
    • Use dynamic light scattering (DLS) to check for aggregation in solvents like DMSO, which may artificially reduce apparent solubility.
    • Compare experimental solubility with COSMO-RS predictions to identify outliers caused by solvent impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.